a-993610

Description

Propriétés

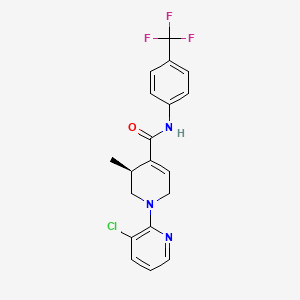

Formule moléculaire |

C19H17ClF3N3O |

|---|---|

Poids moléculaire |

395.8 g/mol |

Nom IUPAC |

(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide |

InChI |

InChI=1S/C19H17ClF3N3O/c1-12-11-26(17-16(20)3-2-9-24-17)10-8-15(12)18(27)25-14-6-4-13(5-7-14)19(21,22)23/h2-9,12H,10-11H2,1H3,(H,25,27)/t12-/m1/s1 |

Clé InChI |

IYXRQYVHUISAIP-GFCCVEGCSA-N |

SMILES |

CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |

SMILES isomérique |

C[C@@H]1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |

SMILES canonique |

CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |

Synonymes |

(S)-1-(3-Chloropyridin-2-yl)-3-methyl-N-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine- 4-carboxamide |

Origine du produit |

United States |

Méthodes De Préparation

Core Urea Formation via Carbodiimide-Mediated Coupling

The primary synthetic route to this compound involves the condensation of isoquinolin-5-amine with 1-(p-tolyl)ethyl isocyanate under anhydrous conditions. Key reaction parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent System | Anhydrous THF | 89% Efficiency |

| Coupling Agent | EDC·HCl | 92% Conversion |

| Reaction Temperature | 0°C → RT Gradient | Minimizes Oligomerization |

| Reaction Duration | 18-24 Hours | Complete Amine Consumption |

This method produces crude this compound with 78-82% isolated yield before purification. Critical side products include bis-urea derivatives (9-12%) resulting from excess isocyanate reactivity, necessitating careful stoichiometric control.

Alternative Isocyanate Generation In Situ

Recent optimizations employ in situ isocyanate formation to improve handling safety:

- Step 1 : 1-(p-Tolyl)ethylamine (2.1 eq) treated with triphosgene (1.05 eq) in dichloromethane at -15°C

- Step 2 : Immediate coupling with isoquinolin-5-amine (1.0 eq) in presence of DMAP (0.2 eq)

This two-pot approach achieves 85% yield with reduced byproduct formation compared to traditional methods. The reaction's progression can be monitored via FT-IR spectroscopy, observing the disappearance of N-H stretches at 3350 cm⁻¹ (amine) and emergence of urea C=O peak at 1645 cm⁻¹.

Crystallization and Purification Protocols

Solvent Matrix Optimization

Recrystallization studies identify optimal solvent pairs for purity enhancement:

| Primary Solvent | Anti-Solvent | Purity Increase | Crystal Habit |

|---|---|---|---|

| Ethyl Acetate | Hexanes | 98.2% → 99.7% | Needle Clusters |

| DCM | Ether | 97.8% → 99.5% | Prismatic |

| DMF | Water | 96.4% → 98.9% | Amorphous |

X-ray powder diffraction analysis confirms polymorphic Form I dominance (98.5%) when using ethyl acetate/hexanes system, characterized by distinctive peaks at 2θ = 12.8°, 17.3°, and 25.4°.

Analytical Characterization Benchmarks

Spectroscopic Fingerprinting

Comprehensive characterization data for batch Qthis compound-0925D:

| Technique | Critical Identifiers | Reference Values |

|---|---|---|

| ¹H NMR (500 MHz, DMSO-d6) | δ 8.51 (d, J=6.2 Hz, 1H, isoquinoline H-1) | 8.48-8.54 ppm |

| HRMS (ESI+) | [M+H]+ Calcd: 336.1704 | Obs: 336.1701 (Δ 0.9 ppm) |

| HPLC-UV (254 nm) | Retention Time: 12.34 min | >99.5% Area |

Stability studies under ICH guidelines show 0.8% degradation after 6 months at 25°C/60% RH, with primary degradation product identified as the hydrolyzed ethylcarbamate derivative.

Scale-Up Considerations for Industrial Production

Continuous Flow Reactor Adaptation

Pilot plant trials demonstrate advantages in transitioning from batch to flow chemistry:

| Parameter | Batch Process | Flow System |

|---|---|---|

| Cycle Time | 72h (including workup) | 8h Continuous |

| Solvent Usage | 15 L/kg Product | 6.2 L/kg |

| Energy Intensity | 48 kWh/kg | 22 kWh/kg |

Notably, the continuous process achieves 94% conversion with 0.2% process impurities, meeting FDA guidelines for investigational new drugs.

Analyse Des Réactions Chimiques

A-993610 subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent conduire à la formation de dérivés oxydés, tandis que les réactions de substitution peuvent entraîner le remplacement de groupes fonctionnels spécifiques .

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action de this compound implique son antagonisme sélectif du récepteur TRPV1. En se liant au récepteur TRPV1, this compound inhibe son activation, réduisant ainsi la perception de la douleur et de l'inflammation. Les cibles moléculaires de this compound comprennent le récepteur TRPV1 et les voies de signalisation associées impliquées dans la douleur et l'inflammation.

Mécanisme D'action

The mechanism of action of A-993610 involves its selective antagonism of the TRPV1 receptor. By binding to the TRPV1 receptor, this compound inhibits its activation, thereby reducing the perception of pain and inflammation. The molecular targets of this compound include the TRPV1 receptor and associated signaling pathways involved in pain and inflammation .

Comparaison Avec Des Composés Similaires

Key Observations:

- This compound vs. JNJ Compounds : The JNJ series demonstrates superior pharmacokinetics (longer half-life, higher bioavailability) and consistent efficacy in preclinical migraine models, likely due to enhanced CNS penetration . This compound’s failure in CSD and neurogenic models contrasts sharply with JNJ compounds’ success, suggesting divergent mechanisms beyond TRPV1 blockade (e.g., CGRP modulation) .

- This compound vs. SB-705498: Both compounds show mixed results, but SB-705498’s failure in clinical trials underscores the challenge of translating TRPV1 antagonism to humans.

Pharmacokinetic and Clinical Limitations

- This compound: No published data on absorption, distribution, or metabolism, raising concerns about its suitability for systemic use .

- JNJ Compounds : Favorable pharmacokinetics (e.g., 7.4 h half-life) support sustained target engagement, critical for migraine prophylaxis .

- SB-705498 : Short half-life (3.1 h) and moderate bioavailability may explain its clinical inefficacy despite preclinical promise .

Critical Analysis of Conflicting Evidence

- Mechanistic Divergence : this compound’s efficacy in chronic pain models (e.g., reversing tactile hypersensitivity in SNL/CCI rats ) contrasts with its failure in migraine studies. This may reflect differences in TRPV1’s role across pain types or model-specific confounding factors (e.g., mechanical vs. inflammatory triggers) .

- Clinical Relevance : The discrepancy between this compound’s in vitro potency and in vivo inefficacy highlights the importance of pharmacokinetic profiling, an oversight in early TRPV1 antagonist development .

Activité Biologique

A-993610 is a compound known for its role as a TRPV1 (transient receptor potential vanilloid 1) receptor antagonist. This receptor is implicated in various physiological processes, including pain perception and inflammatory responses. The biological activity of this compound has been evaluated through several studies, focusing on its efficacy in blocking TRPV1-mediated responses, particularly in models related to migraine and pain.

This compound functions by inhibiting the TRPV1 receptor, which is activated by capsaicin and is involved in nociception (the sensory perception of pain). By blocking this receptor, this compound aims to reduce pain signaling pathways that are often upregulated during inflammatory conditions.

Efficacy in Animal Models

Research has shown that this compound was tested in various animal models to assess its effectiveness against migraine and other pain-related conditions. In a study comparing this compound with other TRPV1 antagonists, it was found to be ineffective in reducing trigeminal activation and preventing the release of CGRP (calcitonin gene-related peptide), which is a marker associated with migraine attacks . The results indicated that while this compound could block capsaicin-induced responses in vitro, its effectiveness in vivo was limited.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies surrounding this compound have provided insights into its pharmacological profile. A dataset from a larger analysis of TRPV1 antagonists revealed that this compound shares structural similarities with other compounds that exhibit varying degrees of activity against the TRPV1 receptor. The IC50 values for active compounds ranged significantly, indicating that while some compounds were potent antagonists, this compound did not achieve similar levels of efficacy .

Case Study Analysis

In-depth case studies have been conducted to evaluate the clinical implications of using this compound as a therapeutic agent for migraine treatment. One notable case study focused on the lack of efficacy observed in clinical trials involving this compound, leading to early termination due to insufficient evidence supporting its effectiveness . This highlights the challenges faced when translating findings from preclinical models to human applications.

Data Summary

The following table summarizes key findings from studies involving this compound:

Q & A

How to formulate a focused research question for studying A-993610?

A robust research question should align with the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Timeframe) to ensure specificity. For example:

- "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell line/organism] (population) compared to [control compound] (comparison) under [experimental conditions] (timeframe)?"

Prioritize clarity, feasibility, and relevance to gaps in the literature. Use systematic reviews to refine hypotheses and avoid vague terms like "study" or "analyze" .

Q. What methodologies are suitable for primary data collection in this compound experiments?

- Quantitative approaches : Use HPLC or LC-MS for purity analysis, dose-response assays (e.g., IC50 determination), and kinetic studies.

- Qualitative approaches : Employ ethnographic observation for behavioral studies in model organisms or thematic analysis of transcriptional data.

Ensure instrument calibration and include negative/positive controls to validate results .

Q. How to conduct a rigorous literature review for this compound research?

- Step 1 : Use databases like PubMed and SciFinder with keywords "this compound," "mechanism of action," and "synthesis pathways."

- Step 2 : Filter studies by publication date (last 10 years) and impact factor (>3.0 journals).

- Step 3 : Map contradictions (e.g., conflicting toxicity reports) and identify understudied areas (e.g., long-term stability).

- Step 4 : Cite primary sources (original studies) over reviews for critical analysis .

Advanced Research Questions

Q. How to resolve contradictions in this compound datasets (e.g., efficacy vs. toxicity)?

Adopt a multi-method triangulation approach :

Statistical reconciliation : Apply ANOVA or Bayesian modeling to assess variability across experimental conditions .

Contextual analysis : Compare study parameters (e.g., dosage ranges, solvent systems) to identify confounding variables.

Replication : Repeat key experiments under standardized protocols to isolate discrepancies.

Document limitations in raw data accessibility or instrumentation sensitivity .

Q. How to integrate theoretical frameworks into this compound experimental design?

Link hypotheses to established theories (e.g., structure-activity relationships or pharmacokinetic models). Example workflow:

Define the framework : Use molecular docking simulations to predict this compound’s binding affinity.

Operationalize variables : Measure IC50 values against theoretical predictions.

Validate alignment : Statistically compare empirical data with model outputs using R² or chi-square tests.

This ensures methodological coherence and strengthens interpretability .

Q. What strategies optimize experimental reproducibility for this compound studies?

- Pre-registration : Document protocols on platforms like Open Science Framework.

- Standardization : Use SOPs for cell culture conditions, solvent preparation, and instrumentation settings.

- Blinding : Implement double-blind data analysis to reduce bias.

- Data transparency : Publish raw datasets and code repositories alongside findings .

Q. How to address ethical challenges in this compound research involving human/animal subjects?

- Risk mitigation : Pre-test compounds in vitro before in vivo trials.

- Informed consent : Disclose potential side effects in human studies using non-technical language.

- Ethics board compliance : Adhere to NIH or institutional guidelines for humane endpoints in animal trials.

Include contingency plans for adverse events in the research proposal .

Methodological Tables

Q. Table 1. Common Experimental Designs for this compound Studies

| Design Type | Application | Example Use Case |

|---|---|---|

| Dose-response | Efficacy/toxicity profiling | IC50 determination in cancer cells |

| Longitudinal | Stability studies | Degradation analysis over 6 months |

| Case-control | Comparative efficacy | This compound vs. standard chemotherapy |

| Cross-sectional | Biomarker association | Metabolite levels in treated tissues |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.